

Revolutionizing Rare Earth Element Separations: A Technical Guide to Novel Diglycolamide Extractants

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Diglycolate	
Cat. No.:	B8442512	Get Quote

For Immediate Release

A new class of extractants, diglycolamides (DGAs), is poised to revolutionize the separation of rare earth elements (REEs), critical materials for numerous modern technologies. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core principles, experimental methodologies, and performance data of these promising compounds. DGAs offer significant advantages over traditional organophosphorus extractants, including higher selectivity, especially for adjacent lanthanides, and operation under a more environmentally friendly anion swing mechanism.[1][2][3]

Introduction to Diglycolamide Extractants

Diglycolamides are neutral, tridentate ligands that demonstrate a strong affinity for trivalent lanthanide and actinide ions.[2] Their general structure consists of a central ether oxygen and two amide groups, which act as the primary coordination sites for metal ions. The selectivity and extraction efficiency of DGAs can be finely tuned by modifying the alkyl substituents on the amide nitrogen atoms.[1][4] This tunability allows for the design of extractants tailored for specific separation needs. One of the most extensively studied DGAs is N,N,N',N'-tetracoctyldiglycolamide (TODGA), which has shown high extraction efficiency for various REEs. [3][5][6]

The extraction process with DGAs typically involves the formation of a metal-ligand complex in the organic phase.[1] Unlike organophosphorus acids that operate on a pH-swing mechanism, DGAs utilize an anion swing.[1] This means that the extraction of trivalent lanthanide ions is facilitated by the co-extraction of three counter-anions to maintain charge neutrality in the organic phase.[1] This mechanism avoids the consumption of acids and bases, leading to a more sustainable and cost-effective separation process.[2][3]

Quantitative Performance Data

The performance of various diglycolamide extractants has been evaluated under a range of conditions. The following tables summarize key quantitative data from recent studies, including distribution coefficients (D), separation factors (SF), and extraction efficiencies (E%).

Table 1: Extraction of Rare Earth Elements with TODGA

REE	Aqueous Phase	Organic Phase	Distribution Coefficient (D)	Separation Factor (SF)	Reference
La(III)	0.01 M HNO₃	0.10 M TODGA in petroleum ether	-	-	[7]
Ce(III)	0.01 M HNO₃	0.10 M TODGA in petroleum ether	-	-	[7]
Pr(III)	0.01 M HNO₃	0.10 M TODGA in petroleum ether	-	-	[7]
Nd(III)	0.01 M HNO₃	0.10 M TODGA in petroleum ether	-	-	[7]
Dy(III)	1 M HNO₃	TODGA/DA (xTODGA = 0.3)	>10	SFDy/Fe > 10,000	[8]
Nd(III)	1 M HNO₃	TODGA/DA (xTODGA = 0.3)	>10	-	[8]
Pr(III)	1 M HNO₃	TODGA/DA (xTODGA = 0.3)	>10	-	[8]

Table 2: Extraction of Rare Earth Elements with TBDGA

REE	Aqueous Phase	Organic Phase	Extraction Efficiency (%)	Reference
Pr(III)	8 M HCI	0.072 M TBDGA in 1-octanol modified CO ₂ (I)	>97	[9]
Nd(III)	8 M HCI	0.072 M TBDGA in 1-octanol modified CO ₂ (I)	>97	[9]
Dy(III)	8 M HCI	0.072 M TBDGA in 1-octanol modified CO ₂ (I)	>97	[9]
Eu(III)	8 M HCI	TBDGA in 1- octanol modified CO ₂ (I)	95 ± 2	[10]
Y(III)	8 M HCI	0.072 M TBDGA in 1-octanol modified CO ₂ (I)	>93	[10]

Table 3: Extraction of Rare Earth Elements with Unsymmetrical Diglycolamides (DiBD2DGA)

REE	Aqueous Phase	Organic Phase	Notes	Reference
La(III)	HCl, HNO₃, H2SO₄	DiBD ² DGA	Mutual separation achieved	[11]
Pr(III)	HCI, HNO3, H2SO4	DiBD ² DGA	Mutual separation achieved	[11]
Nd(III)	HCI, HNO₃, H2SO₄	DiBD ² DGA	Mutual separation achieved	[11]
Dy(III)	HCI, HNO3, H2SO4	DiBD ² DGA	Mutual separation achieved	[11]

Experimental Protocols

This section details the methodologies for key experiments in the study of diglycolamide extractants for REE separation.

Synthesis of Diglycolamide Extractants

The synthesis of N,N,N',N'-tetraoctyl-diglycolamide (TODGA) is typically adapted from established literature procedures.[8] A common route involves the reaction of diglycolic acid with an appropriate amine in the presence of a coupling agent.

Materials:

- · Diglycolic acid
- · Thionyl chloride
- Dioctylamine
- Anhydrous solvent (e.g., toluene, dichloromethane)

• Base (e.g., triethylamine, pyridine)

Procedure:

- Diglycolic acid is converted to diglycolyl chloride by reacting with thionyl chloride.
- The resulting diglycolyl chloride is then slowly added to a solution of dioctylamine and a base in an anhydrous solvent under an inert atmosphere.
- The reaction mixture is stirred at room temperature for a specified period.
- The crude product is purified by column chromatography to yield the desired diglycolamide.
- The final product is characterized by ¹H and ¹³C NMR spectroscopy to confirm its structure and purity.[8]

Solvent Extraction Procedure

Solvent extraction experiments are performed to determine the distribution of REEs between an aqueous phase and an organic phase containing the diglycolamide extractant.

Materials:

- Aqueous feed solution containing known concentrations of REE nitrates or chlorides in a specific acid (e.g., HNO₃, HCl).[7][8]
- Organic phase consisting of the diglycolamide extractant dissolved in a suitable diluent (e.g., n-dodecane, petroleum ether, 1-octanol).[5][7][8]
- Phase modifier (e.g., 1-octanol) may be added to prevent third phase formation.[8]

Procedure:

- Equal volumes of the aqueous and organic phases are added to a sealed vessel.
- The mixture is agitated for a sufficient time to reach equilibrium (e.g., 10 minutes to 1 hour) at a constant temperature.[8][12]
- The two phases are separated by centrifugation.

- Aliquots are taken from both the aqueous and organic phases for analysis.
- The concentration of REEs in the aqueous phase is determined by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[12]
- The concentration of REEs in the organic phase can be determined by difference or by backextraction into a suitable stripping solution followed by analysis.

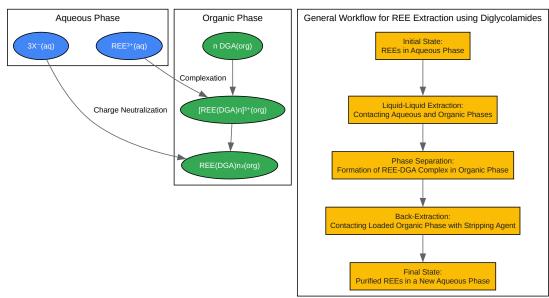
Back-Extraction (Stripping) Procedure

Back-extraction is performed to recover the extracted REEs from the loaded organic phase.

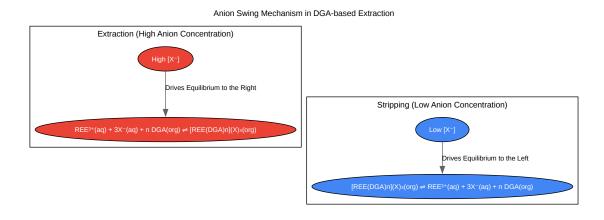
Materials:

- Loaded organic phase containing the REE-diglycolamide complex.
- Stripping solution, typically a dilute acid (e.g., 1 M HCl) or complexing agent solution.

Procedure:


- The loaded organic phase is contacted with the stripping solution at a specific organic-toaqueous phase ratio.
- The mixture is agitated until the REEs are transferred back to the aqueous phase.
- The phases are separated, and the concentration of REEs in the resulting aqueous strip solution is determined.[7]

Mechanistic Insights and Process Visualization


The extraction of rare earth elements by diglycolamides is a complex process involving the formation of specific coordination complexes. The following diagrams illustrate the key steps and relationships in this process.

General Workflow for REE Extraction using Diglycolamides

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. osti.gov [osti.gov]
- 2. Molecular insights into aggregate speciation of diglycolamides for efficient extraction of rare earth elements - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03801D [pubs.rsc.org]
- 3. impact.ornl.gov [impact.ornl.gov]

- 4. Application of diglycolamide extractant in rare-earth extraction [ouci.dntb.gov.ua]
- 5. An Effective Extractant for Rare-Earth Elements | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Improved rare earth element recycling using a sustainable diglycolamide-based hydrophobic eutectic solvent - Green Chemistry (RSC Publishing)
 DOI:10.1039/D5GC01707F [pubs.rsc.org]
- 9. Extraction of Rare Earth Elements from Chloride Media with Tetrabutyl Diglycolamide in 1-Octanol Modified Carbon Dioxide | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Using Diglycolamide Extractants in an Imidazolium-Based Ionic Liquid for Rare Earth Element Extraction and Recovery PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Revolutionizing Rare Earth Element Separations: A
 Technical Guide to Novel Diglycolamide Extractants]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b8442512#discovering-novel-diglycolamide-extractants-for-rare-earth-elements]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com